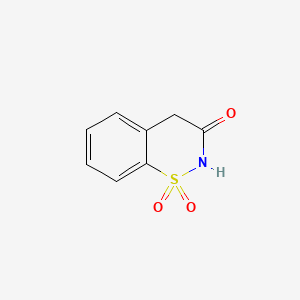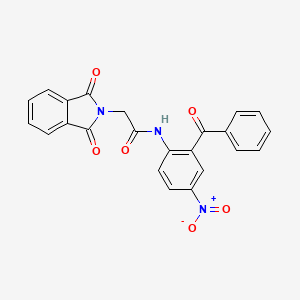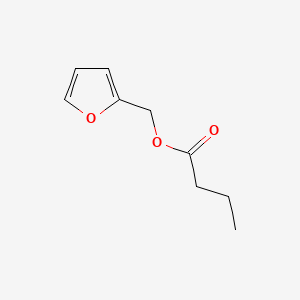
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine typically involves the reductive amination of benzaldehyde over a catalyst such as Ru on an acidic activated carbon support . This method is highly selective and efficient.
Industrial Production Methods
Industrial production of this compound can also be achieved through the reaction of benzyl chloride with ammonia, or by the reduction of benzonitrile . These methods are commonly used due to their scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxygen as the sole oxidizing agent.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can participate in substitution reactions, particularly in the presence of functionalized aryl bromides.
Common Reagents and Conditions
Oxidation: Oxygen at 383 K for 8 hours using n-decane as the solvent.
Reduction: Common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Functionalized aryl bromides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines and imines .
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of functionalized organopolyphosphazenes for in vivo applications.
Biology: Studied for its antiproliferative activities in analogs of myoseverin.
Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes. For example, it undergoes oxidation by the enzyme monoamine oxidase B (MAO-B), which is temperature-dependent . This interaction leads to the formation of various oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl)methanamine
- p-Methoxyphenyl)methanamine
- 1-Aminomethyl-4-methoxybenzene
- 4-Methoxybenzenemethanamine
- Anisylamine
Uniqueness
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULGBGGDBXPNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342113 | |
| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-60-7 | |
| Record name | N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
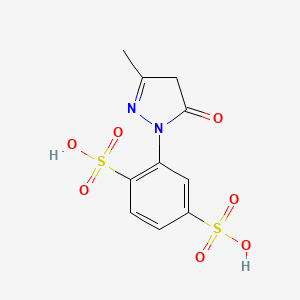



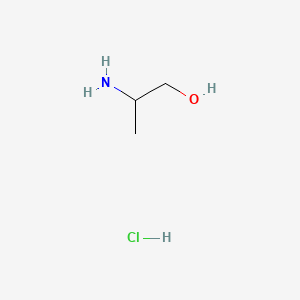



![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)

